(1S)-cis-(alphaS)-cypermethrin

Vue d'ensemble

Description

(1S)-cis-(alphaS)-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insects, including mosquitoes, flies, and agricultural pests. This compound is a stereoisomer of cypermethrin, which enhances its insecticidal properties by targeting the nervous system of insects, leading to paralysis and death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-cis-(alphaS)-cypermethrin involves several steps, starting from the basic building blocks of chrysanthemic acid and cyano(3-phenoxyphenyl)methyl. The key steps include:

Esterification: Chrysanthemic acid is esterified with cyano(3-phenoxyphenyl)methyl alcohol in the presence of a catalyst such as sulfuric acid.

Cyclization: The ester undergoes cyclization to form the pyrethroid structure.

Isomerization: The final step involves the isomerization to obtain the (1S)-cis-(alphaS) configuration, which is achieved through selective crystallization or chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and cyclization processes, followed by purification steps to isolate the desired isomer. The use of high-pressure liquid chromatography (HPLC) is common to ensure the purity and stereoisomeric composition of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (1S)-cis-(alphaS)-cypermethrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Insect Control

(1S)-cis-(alphaS)-cypermethrin is primarily employed as an insecticide in agricultural settings. It effectively targets various insect pests across multiple crop categories:

- Crops Treated :

- Cereals (e.g., wheat, barley)

- Cotton

- Oilseed crops (e.g., soybeans, canola)

- Vegetables and fruits

The compound acts on the nervous system of insects, leading to paralysis and death. Its efficacy is attributed to its ability to disrupt sodium channel function in nerve cells, resulting in uncoordinated movements and eventual mortality of the pests .

Residue Studies

Research has demonstrated that residues of this compound can persist in treated crops. For instance, studies indicate that residues were detectable in wheat grain and forage after application. The major part of the residue was found to be the parent compound, with minimal translocation to the grain .

Table 1: Residue Distribution in Wheat Plants

| Component | Concentration (mg/kg) | Sample Type |

|---|---|---|

| Parent Compound | 0.022 | Grain |

| Cis Isomer 1 | 97.8 | Late Forage |

| Trans Isomer 3 | 6.9 | Straw |

Study on Residue Management

A study conducted by Mercer et al. (1994) evaluated the residue levels of this compound in wheat plants treated with [14C-vinyl] alpha-cypermethrin at varying application rates. The findings revealed significant residue concentrations in different plant parts, emphasizing the need for monitoring and management practices to minimize potential exposure through food sources .

Toxicological Studies

Toxicological assessments have shown that this compound poses risks to non-target organisms, including aquatic life and beneficial insects. Acute toxicity studies indicate that exposure can lead to neurological disturbances in mammals at high doses .

Table 2: Acute Toxicity Data Summary

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mice | 1200 | Ataxia, ungroomed coat |

| Sheep | 21.9 | Radioactivity measured in tissues |

Environmental Monitoring

Monitoring studies have been conducted to assess the environmental impact of this compound following agricultural applications. High concentrations have been detected in soil and water samples near treated fields, raising concerns about runoff and ecological effects .

Mécanisme D'action

(1S)-cis-(alphaS)-cypermethrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death. The compound binds to specific sites on the sodium channels, disrupting normal nerve function and causing hyperexcitation.

Comparaison Avec Des Composés Similaires

Cypermethrin: A mixture of isomers, less specific in action compared to (1S)-cis-(alphaS)-cypermethrin.

Permethrin: Another pyrethroid with a similar mode of action but different stereochemistry.

Deltamethrin: A more potent pyrethroid with a different chemical structure.

Uniqueness: this compound is unique due to its specific stereoisomeric form, which enhances its insecticidal properties and reduces the required dosage for effective pest control. This specificity also contributes to its lower environmental impact compared to non-stereospecific pyrethroids.

Activité Biologique

(1S)-cis-(alphaS)-cypermethrin, commonly referred to as alpha-cypermethrin, is a synthetic pyrethroid insecticide widely utilized in agricultural and public health settings. This compound exhibits a range of biological activities, primarily affecting the nervous systems of target organisms, including insects and potentially non-target species such as mammals.

Alpha-cypermethrin is a racemic mixture consisting of two isomers: (1R, cis)S and (1S, cis)R. The mode of action of alpha-cypermethrin involves the disruption of voltage-gated sodium channels (VGSCs) in nerve cells. This disruption leads to prolonged opening of sodium channels, resulting in excessive sodium influx and hyperexcitability in neurons, which can ultimately cause paralysis and death in insects .

Insects

Alpha-cypermethrin is highly toxic to a wide range of insect pests. Its rapid knockdown action allows for effective pest control within minutes of application. The compound's effectiveness is attributed to its ability to bind specifically to sodium channels, causing delayed closure and prolonged neuronal firing, which is lethal to insects .

Mammals

While alpha-cypermethrin is designed for insect control, studies indicate that it can also affect mammals. For instance, exposure to high doses has been linked to neurotoxicity and motor deficits in laboratory animals. Research shows that cypermethrin can cross the blood-brain barrier and may antagonize gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .

Table 1: Summary of Biological Activities

| Organism | Effect | Mechanism of Action |

|---|---|---|

| Insects | Paralysis and death | Prolonged sodium channel opening |

| Mammals | Neurotoxicity, motor deficits | Disruption of GABAergic signaling |

| Aquatic life | High toxicity | Sodium channel disruption |

Acute Toxicity

Acute toxicity studies have shown that cypermethrin induces typical symptoms associated with pyrethroid intoxication in mammals, including neurological disturbances. For example, studies on mice indicate that doses above 800 mg/kg lead to significant behavioral changes such as ataxia and abnormal gait .

Long-term Exposure

Chronic exposure studies reveal that prolonged low-dose exposure can lead to cumulative effects on neurodevelopment. For instance, developmental exposure followed by adult re-exposure resulted in more pronounced neurodegenerative changes compared to adults treated alone .

Table 2: Toxicity Data from Animal Studies

Propriétés

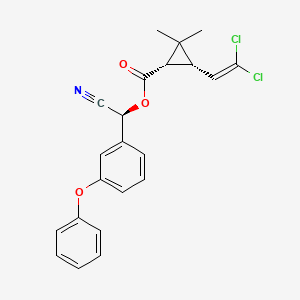

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-QWFCFKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058248 | |

| Record name | RU 28000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72204-43-4 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72204-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU-28000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072204434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 28000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(R*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-28000 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9SXW7V36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.